molecular formula C21H17Cl2N3S B4675032 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole

3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole

Cat. No. B4675032
M. Wt: 414.3 g/mol
InChI Key: LJGRYXFNFSUKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole, also known as DMNT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of triazole compounds and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The exact mechanism of action of 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole is not yet fully understood. However, studies have suggested that it may exert its therapeutic effects by targeting various signaling pathways involved in cancer cell proliferation, neuroprotection, and inflammation. 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which plays a key role in the production of pro-inflammatory cytokines. 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole has also been found to activate the extrinsic apoptotic pathway by upregulating the expression of death receptor 5 (DR5) and caspase-8, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole is its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a promising candidate for the treatment of Alzheimer's disease. In addition, 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for various inflammatory diseases.
One of the limitations of 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans. In addition, 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole. One area of research is the development of more efficient synthesis methods for 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole, which may improve its yield and purity. Another area of research is the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. In addition, further research is needed to determine the optimal dosage and administration route for 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole in humans. Finally, the development of 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole analogs may lead to the discovery of more potent and selective therapeutic agents.

Scientific Research Applications

3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a promising candidate for the treatment of Alzheimer's disease. In addition, 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for various inflammatory diseases.

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3S/c1-26-20(12-15-8-4-7-14-6-2-3-9-16(14)15)24-25-21(26)27-13-17-18(22)10-5-11-19(17)23/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGRYXFNFSUKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dichlorophenyl)methylsulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole
Reactant of Route 6
3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.